molecular formula C24H20ClN3O3S B2650357 3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422530-06-1

3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2650357
M. Wt: 465.95
InChI Key: ZHWVULFMHCOIOB-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule that contains several functional groups including a carboxamide group (-CONH2), a sulfanylidene group (=S), and a tetrahydroquinazoline group which is a type of heterocyclic compound. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that its synthesis would involve several steps, including the formation of the tetrahydroquinazoline ring and the introduction of the carboxamide and sulfanylidene groups. The synthesis would require careful planning and optimization to ensure the correct formation of these groups and the overall structure of the compound.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could lead to a variety of interesting structural characteristics, such as potential sites for hydrogen bonding, areas of electron density, and steric effects. These factors could all influence the compound’s physical and chemical properties, as well as its reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the functional groups present in the molecule suggest several possibilities. For example, the carboxamide group could potentially undergo hydrolysis, and the sulfanylidene group might be involved in redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by the polar carboxamide group, while its reactivity could be influenced by the sulfanylidene group.


Scientific Research Applications

Antimicrobial Activities

Quinazoline derivatives, including those with sulfonamide groups, have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and others. This suggests potential applications in developing new antimicrobial agents to address resistance issues (Desai, Dodiya, & Shihora, 2011; Patel & Patel, 2010).

Synthesis Methodologies

Research into quinazoline chemistry includes the development of convenient synthetic methods for new derivatives with potential pharmacological activities. These methodologies often involve reactions under specific conditions to obtain compounds with desired properties, illustrating the versatility of quinazoline chemistry in drug development (Zaki, Radwan, & El-Dean, 2017; Kut, Onysko, & Lendel, 2020).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential future directions. These could include exploring its potential applications in fields like medicinal chemistry, materials science, or chemical biology, or studying its physical and chemical properties in more detail.


properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c1-31-21-5-3-2-4-17(21)13-26-22(29)16-8-11-19-20(12-16)27-24(32)28(23(19)30)14-15-6-9-18(25)10-7-15/h2-7,9-10,16,19-20H,8,11-14H2,1H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHJFQIRJVLSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCC3C(C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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